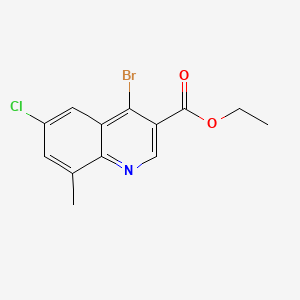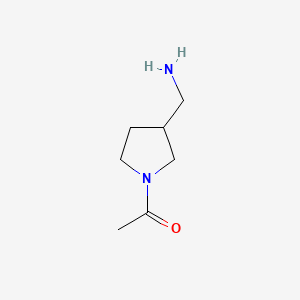
6-(2-chloroethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-chloroethyl)-1H-benzimidazole is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative with a chloroethyl group attached to the nitrogen atom. It has been extensively studied for its potential as an anticancer agent, as well as for its use in other scientific research applications.
Mecanismo De Acción
The mechanism of action of 6-(2-chloroethyl)-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division, and by inhibiting its polymerization, this compound disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 6-(2-chloroethyl)-1H-benzimidazole has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(2-chloroethyl)-1H-benzimidazole in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of this compound is its potential toxicity, which may limit its use in vivo. Additionally, more research is needed to fully understand its mechanism of action and to identify any potential side effects.
Direcciones Futuras
There are many potential future directions for research on 6-(2-chloroethyl)-1H-benzimidazole. One area of interest is the development of new cancer therapies based on this compound. Another area of research is the identification of potential side effects and toxicity, as well as the development of methods to mitigate these effects. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify any potential targets for drug development.
Métodos De Síntesis
The synthesis of 6-(2-chloroethyl)-1H-benzimidazole can be achieved through various methods. One of the most common methods involves the reaction of 2-chloroethylamine hydrochloride with o-phenylenediamine in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent such as ethanol or dimethylformamide, and the product is obtained through purification by recrystallization.
Aplicaciones Científicas De Investigación
One of the most significant applications of 6-(2-chloroethyl)-1H-benzimidazole is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast, prostate, lung, and colon cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting the cell cycle and inhibiting DNA synthesis.
Propiedades
IUPAC Name |
6-(2-chloroethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5-6H,3-4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTDEPYMMZSIKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCCl)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663567 |
Source


|
| Record name | 6-(2-Chloroethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14984-14-6 |
Source


|
| Record name | 6-(2-Chloroethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B577840.png)


![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B577843.png)
![2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B577844.png)






![4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester](/img/structure/B577856.png)
